molecular formula C20H34ClNO3 B4427270 1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

Cat. No.: B4427270
M. Wt: 371.9 g/mol
InChI Key: LCLJVNNXRHQFIQ-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methoxy-substituted phenyl group

Properties

IUPAC Name

1-[2-hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3.ClH/c1-15-6-8-16(9-7-15)13-24-14-18(23)12-21-19(2,3)10-17(22)11-20(21,4)5;/h6-9,17-18,22-23H,10-14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLJVNNXRHQFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC(CN2C(CC(CC2(C)C)O)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate signaling pathways and exert its effects through antioxidant and anti-inflammatory mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenyl acetone
  • Vanillyl methyl ketone
  • 2-Propanone, (4-hydroxy-3-methoxyphenyl)-

Uniqueness

1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is unique due to its specific combination of functional groups and its piperidine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
Reactant of Route 2
1-[2-Hydroxy-3-[(4-methylphenyl)methoxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

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